molecular formula C10H13NO4 B1314448 1,2-Diethoxy-4-nitrobenzene CAS No. 4992-63-6

1,2-Diethoxy-4-nitrobenzene

Cat. No. B1314448
CAS RN: 4992-63-6
M. Wt: 211.21 g/mol
InChI Key: DTYUTSMRCQYVNW-UHFFFAOYSA-N
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Description

1,2-Diethoxy-4-nitrobenzene, also known as 4-Nitroveratrole, is a chemical compound with the molecular formula (CH3O)2C6H3NO2 . It has a molecular weight of 183.16 .


Molecular Structure Analysis

The molecular structure of 1,2-Diethoxy-4-nitrobenzene consists of a benzene ring with two methoxy groups (OCH3) attached at the 1 and 2 positions, and a nitro group (NO2) attached at the 4 position .


Physical And Chemical Properties Analysis

1,2-Diethoxy-4-nitrobenzene has a boiling point of 230 °C at 17 mmHg and a melting point of 95-98 °C .

Scientific Research Applications

  • Antibacterial Applications A study by Halim et al. (2012) synthesized a series of bisthiourea ligands, including derivatives of 1,2-diethoxy-4-nitrobenzene. These compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds against Gram-positive bacteria was notably higher, indicating potential applications in antibacterial treatments (Halim, Kassim, Fadzil, & Yamin, 2012).

  • Catalysis and Environmental Applications Brillas et al. (2004) explored the catalytic effect of various metals and UVA light on the electrochemical degradation of nitrobenzene, a related compound to 1,2-diethoxy-4-nitrobenzene. This study offers insights into potential environmental applications, particularly in water treatment and pollution control (Brillas, Baños, Camps, Arias, Cabot, Garrido, & Rodríguez, 2004).

  • Kinetic Studies in Chemical Synthesis Wang and Rajendran (2007) conducted a kinetic study on the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts and ultrasound irradiation. This research provides valuable data on reaction kinetics and methodology, which can be applicable in the synthesis of 1,2-diethoxy-4-nitrobenzene and similar compounds (Wang & Rajendran, 2007).

  • Electrochemical Studies The electrochemical reduction of nitrobenzene and related compounds has been studied by Silvester et al. (2006). This research provides insights into the electrochemical behaviors of such compounds, which can be crucial for developing new electrochemical sensors or synthesis methods (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

  • ro aromatic ethers, including 1,2-diethoxy-4-nitrobenzene, highlighting the role of ultrasound in enhancing reaction rates and efficiency (Harikumar & Rajendran, 2014).
  • Environmental Degradation Mantha et al. (2001) focused on the reduction of nitrobenzene, closely related to 1,2-diethoxy-4-nitrobenzene, in synthetic wastewater using zerovalent iron. This study is significant for environmental applications, particularly in the treatment and reduction of nitrobenzene pollutants in industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).

  • Synthesis of Related Compounds Jian (2000) studied the synthesis of 4-methoxyphenol, which involves the production and transformation of 4-methoxy-1-nitrobenzene, a compound structurally similar to 1,2-diethoxy-4-nitrobenzene. This research offers insights into the synthetic pathways and conditions for related compounds (Jian, 2000).

  • Catalysis in Organic Synthesis Wang and Li (2016) demonstrated the use of nitrosobenzenes, including derivatives similar to 1,2-diethoxy-4-nitrobenzene, in the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation. This highlights the potential role of such compounds in facilitating complex organic synthesis (Wang & Li, 2016).

Safety And Hazards

While specific safety and hazard information for 1,2-Diethoxy-4-nitrobenzene was not found in the web search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable protective equipment, preventing dust dispersion, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1,2-diethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYUTSMRCQYVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537576
Record name 1,2-Diethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diethoxy-4-nitrobenzene

CAS RN

4992-63-6
Record name 1,2-Diethoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4992-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-diethoxy-4-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DF Page - 1961 - search.proquest.com
A series of lt~ dialkylaminoalkoxy-5-alkoxyanilines was desired for testing as intradermal local anesthetics. A review of basic esters, amides and ethers exhibiting useful local anesthetic …
Number of citations: 0 search.proquest.com
PH Ma, KZ Zhou, ML Sun, XM Zhao… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C12H17NO3, the conformations of the N—H and C=O bonds are anti to each other. In the crystal structure, N—H⋯O hydrogen-bond interactions help to establish …
Number of citations: 3 scripts.iucr.org
WP Li, G Cheng, SY Li, CZ Lin, XY Guan… - The Journal of …, 2022 - ACS Publications
A practical copper-catalyzed nitration of electron-rich arenes with trimethylsilyl chloride and guanidine nitrate is reported. A variety of nitrated products were generated in moderate to …
Number of citations: 4 pubs.acs.org
WP Yin, M Shi - Arkivoc, 2009 - arkat-usa.org
Metal salts impregnated Yb-Mo-HKSF catalysts show high stabilities and catalytic abilities in nitration of various substituted phenols under mild conditions. In addition, these metal …
Number of citations: 7 www.arkat-usa.org
张新慧, 刘欣然, 吴双双, 雷跃凡, 陈天云 - 化学通报, 2016 - hxtb.org
以邻苯二酚与溴乙烷为原料, 聚乙二醇为相转移催化剂合成邻苯二乙醚, 再经过冰醋酸和硝酸硝化得到对硝基邻苯二乙醚. 研究了反应温度, 反应时间, 原料摩尔比和催化剂用量等对反应收率的…
Number of citations: 4 www.hxtb.org

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